molecular formula C10H7F4NO4 B11980770 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate CAS No. 790-43-2

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate

Cat. No.: B11980770
CAS No.: 790-43-2
M. Wt: 281.16 g/mol
InChI Key: HHJQNJKUDQXKCH-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate is a chemical compound with the molecular formula C10H7F4NO4 and a molecular weight of 281.165 . It is known for its unique structure, which includes both fluorinated and nitro functional groups. This compound is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique functional groups.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorinated propyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate stands out due to its combination of fluorinated and nitro functional groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

790-43-2

Molecular Formula

C10H7F4NO4

Molecular Weight

281.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-nitrobenzoate

InChI

InChI=1S/C10H7F4NO4/c11-9(12)10(13,14)5-19-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5H2

InChI Key

HHJQNJKUDQXKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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